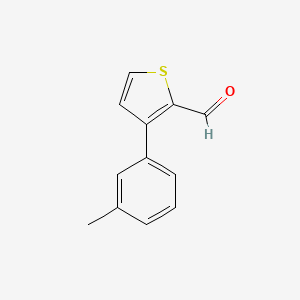
3-(3-Methylphenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C12H10OS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound features a thiophene ring substituted with a 3-methylphenyl group and an aldehyde functional group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.
Another method involves the Friedel-Crafts acylation of thiophene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like AlCl3 (aluminum chloride). This reaction requires anhydrous conditions and is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation with Br2 in acetic acid, nitration with HNO3 and H2SO4.
Major Products
Oxidation: 3-(3-Methylphenyl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Methylphenyl)thiophene-2-methanol.
Substitution: 2-Bromo-3-(3-methylphenyl)thiophene, 2-Nitro-3-(3-methylphenyl)thiophene.
Applications De Recherche Scientifique
3-(3-Methylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 3-(3-Methylphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the 3-methylphenyl group.
2-Thiophenecarboxaldehyde: Lacks both the 3-methylphenyl and 3-methyl groups.
3-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(3-Methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the 3-methylphenyl group and the aldehyde functional group on the thiophene ring
Propriétés
Formule moléculaire |
C12H10OS |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
3-(3-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)11-5-6-14-12(11)8-13/h2-8H,1H3 |
Clé InChI |
OIVQOJNQUOONAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(SC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


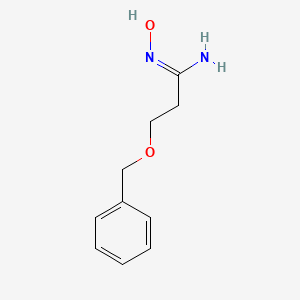
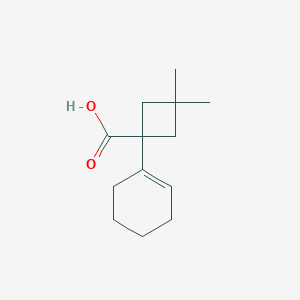

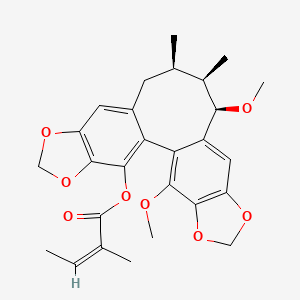
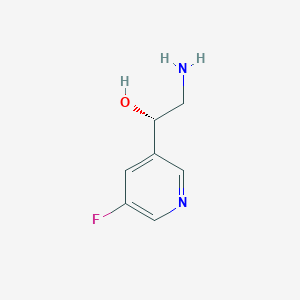
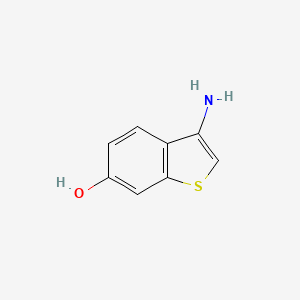
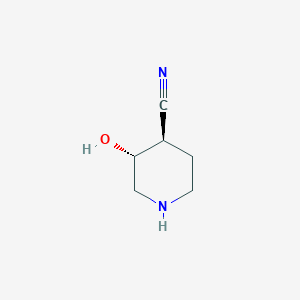
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)

![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
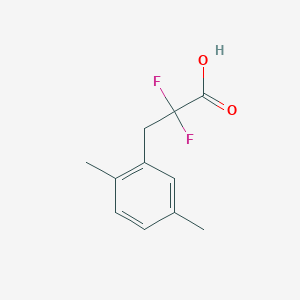
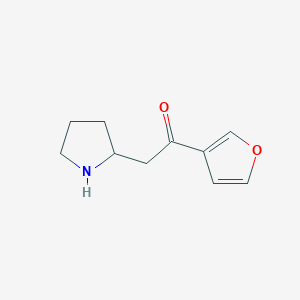

![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
